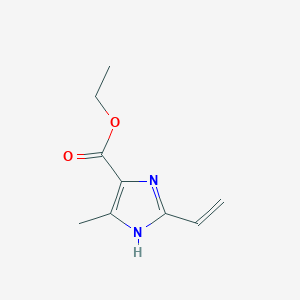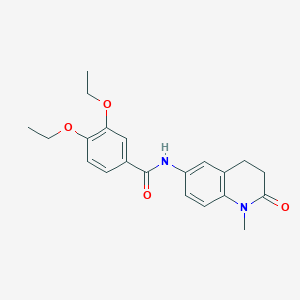![molecular formula C14H12BrN3OS B2713259 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol CAS No. 2379995-91-0](/img/structure/B2713259.png)
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol is a chemical compound that has gained significant scientific interest due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol involves its binding to the ATP-binding site of the target kinases. This binding results in the inhibition of kinase activity, leading to the disruption of downstream signaling pathways. Inhibition of CDKs, for example, results in cell cycle arrest, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has been shown to exhibit potent inhibitory activity against several kinases, leading to a range of biochemical and physiological effects. Inhibition of CDKs, for example, results in cell cycle arrest, which can induce apoptosis in cancer cells. Inhibition of GSK-3 has been shown to have therapeutic potential in the treatment of Alzheimer's disease, as it can lead to the reduction of beta-amyloid plaques in the brain. Inhibition of CK1 has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has several advantages for lab experiments, including its high potency and selectivity for target kinases. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its high potency can also pose a risk of off-target effects, which can complicate data interpretation.
Future Directions
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has several potential future directions for research. One direction could be the development of more soluble analogs of this compound, which could improve its pharmacokinetic properties and make it more suitable for in vivo studies. Another direction could be the investigation of its potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections. Additionally, the combination of this compound with other drugs could also be explored, as it could enhance its therapeutic potential and reduce the risk of off-target effects.
Synthesis Methods
The synthesis of 1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol involves the reaction of 1-(1-benzothiophen-3-yl)ethanone with 5-bromopyrimidine-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via nucleophilic addition of the amine group on the carbonyl carbon of the ketone, followed by reduction of the resulting imine to the corresponding amine using sodium borohydride. The final product is obtained as a white solid with a high yield.
Scientific Research Applications
1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several kinases, including CDKs, GSK-3, and CK1. These kinases play crucial roles in various cellular processes, such as cell cycle regulation, cell differentiation, and apoptosis. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-9-5-16-14(17-6-9)18-7-12(19)11-8-20-13-4-2-1-3-10(11)13/h1-6,8,12,19H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFXCIGXBQMJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC=C(C=N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2713178.png)

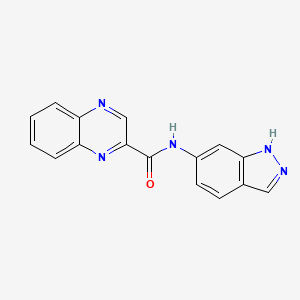
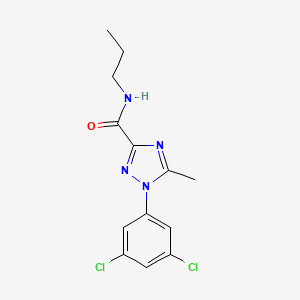
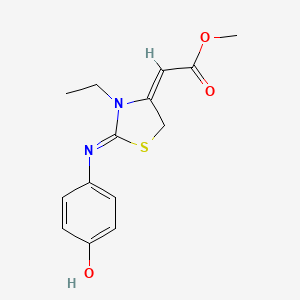

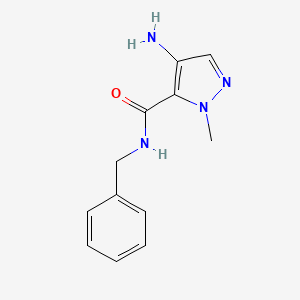
![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)
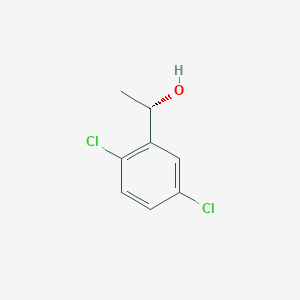

![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2713196.png)
